Isoquinoline-6,7-diol hydrobromide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
113884-76-7 |
|---|---|
Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
isoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C9H7NO2.BrH/c11-8-3-6-1-2-10-5-7(6)4-9(8)12;/h1-5,11-12H;1H |
InChI Key |
OFRUFXYUVKMBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)O)O.Br |
Origin of Product |
United States |
Synthetic Methodologies for Isoquinoline 6,7 Diol Hydrobromide and Analogues
Strategies for the Construction of the Tetrahydroisoquinoline Core
The formation of the tetrahydroisoquinoline nucleus is a cornerstone of isoquinoline (B145761) alkaloid synthesis. Several classical and modern reactions are employed to achieve this, each with its own set of advantages and substrate scope.
Pictet-Spengler Reaction and its Variants
The Pictet-Spengler reaction, discovered by Amé Pictet and Theodor Spengler in 1911, is a fundamental method for synthesizing tetrahydroisoquinolines. wikipedia.orgthermofisher.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.org The mechanism commences with the formation of an iminium ion, which then undergoes an electrophilic attack on the electron-rich aromatic ring to form a spirocyclic intermediate. wikipedia.org Subsequent rearrangement and deprotonation restore aromaticity, yielding the final tetrahydroisoquinoline product.
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. Electron-donating substituents on the phenyl ring, such as hydroxyl or methoxy (B1213986) groups, activate the ring for electrophilic substitution, allowing the reaction to proceed under mild conditions. wikipedia.orgpharmaguideline.com For less activated or electron-deficient aromatic rings, harsher conditions, such as refluxing in strong acids like hydrochloric acid or trifluoroacetic acid, are often required. wikipedia.org The versatility of this reaction has led to its widespread use in the total synthesis of numerous natural products and in the generation of compound libraries for medicinal chemistry. thermofisher.commdpi.com
| Reactant 1 (β-arylethylamine) | Reactant 2 (Carbonyl) | Catalyst/Conditions | Product | Reference |
| Phenethylamine | Dimethoxymethane | Hydrochloric acid (reflux) | 1,2,3,4-Tetrahydroisoquinoline (B50084) | wikipedia.orgthermofisher.com |
| β-arylethylamine | Aldehyde/Ketone | Protic or Lewis acid | Substituted Tetrahydroisoquinoline | thermofisher.com |
| Tryptamine | Aldehyde | Mild acid | Tetrahydro-β-carboline | mdpi.com |
| N-tosyl tyramine | 2-bromophenylacetaldehyde | Not specified | THIQ 72 | nih.gov |
Bischler-Napieralski Reaction and Subsequent Reduction Approaches
The Bischler-Napieralski reaction provides a powerful route to 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines. wikipedia.orgnrochemistry.com This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent in acidic conditions. pharmaguideline.comwikipedia.org Commonly used condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). wikipedia.orgnrochemistry.comorganic-chemistry.org
The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution to close the ring. wikipedia.orgorganic-chemistry.org Similar to the Pictet-Spengler reaction, the Bischler-Napieralski reaction is most effective when the aromatic ring is activated by electron-donating groups. nrochemistry.com The resulting 3,4-dihydroisoquinoline (B110456) contains a C=N double bond that can be reduced to a single bond to afford the saturated tetrahydroisoquinoline core. clockss.org This reduction is typically achieved using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. nrochemistry.comclockss.org
| Starting Material (β-phenylethylamide) | Reagent/Conditions | Intermediate Product | Final Product (after reduction) | Reference |
| N-Phenethylbenzamide | Tf₂O, 2-chloropyridine | 1-Phenyl-3,4-dihydroisoquinoline | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | nih.gov |
| β-arylethylamide | POCl₃ or P₂O₅ (reflux) | 3,4-dihydroisoquinoline | 1,2,3,4-tetrahydroisoquinoline | wikipedia.orgorganic-chemistry.org |
| Amide 85 | Not specified | Isoquinoline 86 | Not specified | nih.gov |
A variation of this method is the Pictet-Gams reaction, which utilizes a β-hydroxy-β-phenylethylamide. Under the same strong dehydrating conditions, this substrate undergoes cyclization and dehydration in a single step to yield an isoquinoline directly. wikipedia.org
Reductive Amination Pathways
Reductive amination serves as a versatile and powerful tool for the synthesis of amines, including the construction of the tetrahydroisoquinoline framework. thieme-connect.com This method can be applied intramolecularly to form the heterocyclic ring. A typical strategy involves a molecule containing both an amine precursor (like a carbamate) and a ketone or aldehyde functionality, appropriately positioned to cyclize. rsc.org
One-pot processes have been developed that combine N-Boc deprotection, cyclization via imine or iminium ion formation, and subsequent asymmetric hydrogenation to yield chiral tetrahydroisoquinolines with high enantioselectivity. rsc.org For instance, an iridium complex of a chiral ligand like tBu-ax-Josiphos has been shown to be highly effective in catalyzing the intramolecular asymmetric reductive amination of N-Boc protected 2-benzoylphenethylamines. rsc.org Another approach involves the reaction of stable isochromenylium (B1241065) tetrafluoroborates with primary amines in the presence of a reducing agent like sodium cyanoborohydride, which proceeds through nucleophilic addition, ring-opening, and subsequent intramolecular reductive amination to afford tetrahydroisoquinolines. thieme-connect.com
| Substrate | Catalyst/Reagents | Key Transformation | Yield/Enantioselectivity | Reference |
| tert-butyl 2-benzoylphenethyl-carbamate (2a) | Ir/tBu-ax-Josiphos, I₂, Ti(OEt)₄ | One-pot N-Boc deprotection/cyclization/asymmetric hydrogenation | 78–96% yields, 80–99% ee | rsc.org |
| Isochromenylium tetrafluoroborate (B81430) (1a) | 4-Methylaniline (2i), NaBH(OAc)₃ | Nucleophilic addition/ring-opening/intramolecular reductive amination | 72% yield | thieme-connect.com |
| 2,3-dimethoxybenzaldehyde (2a), aminoacetaldehyde diethyl acetal (B89532) (1) | NaBH₄ in EtOH | Condensation followed by in situ reduction | 98% yield | nih.gov |
Cyclization Reactions in Isoquinoline Synthesis
Beyond the classical named reactions, various other cyclization strategies have been developed for the synthesis of the isoquinoline core. Transition-metal catalysis, in particular, has enabled novel and efficient pathways. For example, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been reported as an environmentally friendly method to produce isoquinolines and isoquinoline N-oxides. nih.govrsc.org This reaction proceeds under mild conditions and tolerates a wide range of functional groups. nih.gov
Another strategy involves the electrophile-mediated cyclization of o-alkynylbenzaldoximes. Using reagents like silver triflate (AgOTf) or bromine, a 6-endo-dig cyclization occurs to form a cyclic nitrone (isoquinoline N-oxide). This intermediate can then be deoxygenated in the presence of carbon disulfide (CS₂) to yield the corresponding isoquinoline. thieme-connect.com These modern methods offer alternative disconnections and expand the toolbox for accessing substituted isoquinoline systems.
| Substrate | Catalyst/Reagents | Conditions | Product | Reference |
| (E)-2-alkynylaryl oxime derivatives | CuI (10 mol%) | H₂O, 70–120 °C | Isoquinolines or Isoquinoline N-oxides | nih.govrsc.org |
| 2-alkynylbenzaldoximes | AgOTf (10 mol%), then CS₂ | DMF, 60 °C | 3-substituted Isoquinolines | thieme-connect.com |
| 2-alkynylbenzaldoximes | Br₂, NaHCO₃, then CS₂ | DMF, rt then 60 °C | 4-Bromo-3-substituted Isoquinolines | thieme-connect.com |
Introduction and Manipulation of the 6,7-Dihydroxyl Functionality
To arrive at the target compound, Isoquinoline-6,7-diol, the catechol moiety must be present on the aromatic ring. This is typically achieved by synthesizing a precursor with protected hydroxyl groups, most commonly methoxy groups, and then cleaving the ether bonds in a final step.
Demethylation Strategies to Yield Catechol Moieties
The conversion of a 6,7-dimethoxyisoquinoline (B95607) derivative to the corresponding 6,7-dihydroxy (catechol) compound is a critical transformation. This O-demethylation is a common step in natural product synthesis. While specific examples directly pertaining to Isoquinoline-6,7-diol hydrobromide synthesis are not detailed in the provided context, the demethylation of methoxylated aromatic rings is a well-established process in organic chemistry. For instance, studies on steroid metabolism have shown that intestinal microflora can perform demethylation of methoxyestrogens to form catechol estrogens, highlighting that such transformations are biochemically relevant. nih.gov
Hydroxylation Methods for Aromatic and Aliphatic Rings
The introduction of hydroxyl groups onto the aromatic and aliphatic rings of isoquinoline derivatives is a critical step in the synthesis of compounds like isoquinoline-6,7-diol.
Direct hydroxylation of the isoquinoline ring can be challenging due to the inherent electronic nature of the heterocycle. researchgate.net However, methods have been developed to achieve this transformation. One approach involves the use of dearomatized intermediates. For instance, treatment of pyridines, quinolines, and isoquinolines with certain reagents can generate dienamine-type intermediates. researchgate.net The nucleophilic C3-position of these intermediates can then undergo regioselective hydroxylation when treated with electrophilic peroxides. researchgate.net This strategy allows for the meta-selective hydroxylation of the azine ring. researchgate.net
Another strategy involves the use of hypervalent iodine reagents. For example, the oxidative cyclization of ketoximes with alkenes, mediated by hypervalent iodine, can produce isoquinoline N-oxides. nih.gov These N-oxides can then be further functionalized.
For isoquinolinones, dihydroxylation has been shown to be difficult under conventional oxygenation conditions. researchgate.net However, by either substituting the appending aromatic ring appropriately or using more forceful conditions, dihydroxylation can be achieved. researchgate.net
Protecting Group Chemistry in Dihydroxyl Synthesis
In the synthesis of complex molecules like dihydroxyl-substituted isoquinolines, protecting groups are often essential to ensure chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from participating in a chemical reaction while another part of the molecule is being modified. wikipedia.org
The ideal protecting group should be easy to introduce and remove, stable to the desired reaction conditions, and should not interfere with the reaction. uchicago.edu For hydroxyl groups, common protecting groups include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS or TBS)) and ethers like benzyloxymethyl (BOM). wikipedia.org The choice of protecting group depends on the specific reaction conditions. For example, silyl ethers are generally labile to acidic conditions or fluoride (B91410) ion sources. wikipedia.org
In the context of isoquinoline synthesis, protecting groups can be used to shield hydroxyl groups during reactions such as the Pictet-Spengler reaction or Bischler-Napieralski reaction, which are common methods for constructing the isoquinoline core. pharmaguideline.comrsc.org For instance, in the synthesis of (S)-nuciferine, a TBS (tert-butyldimethylsilyl) group was used to protect a phenolic hydroxyl group. rsc.org After subsequent reaction steps, the protecting group is removed in a deprotection step to reveal the free hydroxyl group. wikipedia.org
Hydrogenation and Reduction Techniques for Tetrahydroisoquinoline Formation
The reduction of the isoquinoline ring system to form 1,2,3,4-tetrahydroisoquinolines (THIQs) is a common and important transformation, as the THIQ scaffold is present in many biologically active compounds. iastate.edumdpi.com Various methods, including catalytic hydrogenation, metal hydride reductions, transfer hydrogenation, and chemo-enzymatic reductions, have been developed for this purpose.
Catalytic Hydrogenation Protocols
Catalytic hydrogenation involves the use of a metal catalyst and a source of hydrogen, typically hydrogen gas, to reduce the C=N and C=C bonds in the isoquinoline ring. This method is one of the most direct ways to produce chiral tetrahydroquinolines.
A variety of catalysts have been employed for this transformation. For instance, a bifunctional Pd@UiO-66 catalyst has been shown to be effective for the one-pot tandem synthesis of tetrahydroquinolines from 2-nitrobenzaldehyde (B1664092) and acetophenone, proceeding through a Claisen-Schmidt condensation followed by reductive intramolecular cyclization. iastate.eduosti.gov This reaction can be carried out under varying hydrogen pressures, with higher pressures generally leading to faster reactions. iastate.edu
Ruthenium-based catalysts have also been utilized. For example, a heterogeneous Ru/ZIF-8 catalyst has demonstrated excellent performance in both the hydrogenation of isoquinoline and the N-formylation of 1,2,3,4-tetrahydroisoquinoline. taylorandfrancis.com
The table below summarizes some catalytic hydrogenation protocols for the formation of tetrahydroquinolines.
| Catalyst | Reactants | Product | Key Features |
| Pd@UiO-66 | 2-nitrobenzaldehyde, acetophenone | 2-phenyl-tetrahydroquinoline | One-pot tandem reaction, quantitative conversion. iastate.eduosti.gov |
| Ru/ZIF-8 | Isoquinoline | N-formyl-1,2,3,4-tetrahydroisoquinoline | Efficient for both hydrogenation and N-formylation. taylorandfrancis.com |
| Chiral Phosphoric Acid | 2-aminochalcones | Tetrahydroquinolines | Enantioselective reduction with Hantzsch ester. organic-chemistry.org |
Metal Hydride Reductions
Metal hydrides are another class of reagents commonly used for the reduction of isoquinolines to tetrahydroisoquinolines. uop.edu.pkpharmaguideline.com These reagents act as a source of a hydride ion (H⁻), which attacks the electrophilic carbon atoms of the isoquinoline ring. libretexts.org
Commonly used metal hydrides include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). pharmaguideline.comlibretexts.org LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, but it reacts violently with water and must be used in anhydrous solvents. uop.edu.pkpharmaguideline.com NaBH₄ is a milder reducing agent and can be used in protic solvents like water or alcohols. uop.edu.pkpharmaguideline.com
The choice of metal hydride can influence the selectivity of the reduction. For instance, NaBH₄ can selectively reduce an aldehyde or ketone in the presence of an ester, a selectivity not achievable with LiAlH₄. pharmaguideline.com Other metal hydride reagents, such as diisobutylaluminum hydride (DIBAL-H) and lithium triethylborohydride (Super-Hydride), offer different levels of reactivity and selectivity. organicreactions.org
The general mechanism for metal hydride reduction involves the transfer of a hydride ion to the carbonyl or imine carbon, forming an alkoxide or amide anion, which is then protonated to yield the alcohol or amine. uop.edu.pklibretexts.org
Transfer Hydrogenation Approaches
Transfer hydrogenation is a method where hydrogen is transferred from a donor molecule to the substrate, mediated by a catalyst. nih.gov This technique avoids the need for high-pressure hydrogen gas, making it a more convenient and often safer alternative to catalytic hydrogenation. nih.gov
Various catalyst systems and hydrogen donors have been developed for the transfer hydrogenation of isoquinolines and their derivatives. A manganese PN3 pincer catalyst has been shown to be effective for the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via a borrowing hydrogen methodology. nih.gov In this process, the catalyst first dehydrogenates the alcohol to an aldehyde, which then reacts to form an intermediate that is subsequently reduced by the catalyst using the "borrowed" hydrogen. nih.gov
Arene/Ru/TsDPEN complexes have been used to catalyze the asymmetric transfer hydrogenation (ATH) of 1-aryl dihydroisoquinolines, yielding tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org A combination of CoBr₂·H₂O and terpyridine has been used as a catalyst system with NH₃·BH₃ as the hydrogen donor for the transfer hydrogenation of N-heteroarenes under ambient conditions. organic-chemistry.org
The table below provides examples of transfer hydrogenation approaches for tetrahydroisoquinoline formation.
| Catalyst System | Hydrogen Donor | Substrate | Product | Key Features |
| Manganese PN3 pincer complex | Secondary alcohols | 2-aminobenzyl alcohols | 1,2,3,4-tetrahydroquinolines | Borrowing hydrogen methodology. nih.gov |
| Arene/Ru/TsDPEN complexes | Not specified | 1-aryl dihydroisoquinolines | Enantioenriched tetrahydroisoquinolines | Asymmetric transfer hydrogenation. organic-chemistry.org |
| CoBr₂·H₂O / terpyridine | NH₃·BH₃ | N-heteroarenes | Tetrahydroquinolines | Ambient reaction conditions. organic-chemistry.org |
| Gold catalyst / chiral phosphate (B84403) | Hantzsch ester | N-aryl propargylamines | Tetrahydroquinolines | Tandem hydroamination/asymmetric transfer hydrogenation. organic-chemistry.org |
Chemo-enzymatic Reduction Methodologies
Chemo-enzymatic methods combine the selectivity of enzymatic catalysis with the efficiency of chemical reactions to achieve transformations that can be difficult to accomplish by either method alone. mdpi.com These approaches are increasingly being used for the synthesis of complex molecules like tetrahydroisoquinolines.
One chemo-enzymatic one-pot process for the synthesis of tetrahydroisoquinolines involves the laccase/TEMPO-catalyzed oxidation of benzylic alcohols to aldehydes, followed by a phosphate salt-mediated Pictet-Spengler reaction with an amino alcohol. mdpi.com This method allows for the creation of tetrahydroisoquinoline libraries with good yields. mdpi.com
Another chemo-enzymatic cascade involves a monoamine oxidase (MAO-N)-catalyzed oxidation coupled with a metal-catalyzed allylboration, followed by a biocatalytic deracemization to produce enantioenriched C(1)-allylated tetrahydroisoquinolines. acs.org This one-pot process is operationally simple and provides access to valuable chiral building blocks. acs.org
Enzymes such as norcoclaurine synthase are known to catalyze the Pictet-Spengler reaction in nature, forming the tetrahydroisoquinoline ring system. mdpi.com The use of such enzymes, or mimics thereof, in synthetic strategies represents a powerful approach to the stereoselective synthesis of these important heterocyclic compounds. mdpi.comresearchgate.net
Stereoselective Synthesis of this compound Enantiomers
The creation of single-enantiomer this compound relies on establishing a chiral center, typically at the C1 position of the tetrahydroisoquinoline core. The hydroxyl groups at the 6 and 7 positions are often protected during the key stereocenter-forming reactions and deprotected in later steps. The final hydrobromide salt is typically formed by treating the free base with hydrobromic acid.
Asymmetric Synthesis Approaches
Asymmetric synthesis establishes stereocenters by employing chiral starting materials, auxiliaries, or reagents. A prominent strategy involves the use of chiral building blocks derived from readily available natural products.
One notable approach is the application of the Petasis reaction in conjunction with the Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com While demonstrated for a related dimethoxy analog, this strategy is conceptually applicable to the synthesis of isoquinoline-6,7-diol. The synthesis begins with a chiral amine, such as (R)-phenylglycinol, which directs the stereochemical outcome. This chiral auxiliary is reacted with a boronic acid and an aldehyde in a Petasis three-component reaction to form a chiral morpholinone derivative. Subsequent cyclization via the Pomeranz–Fritsch–Bobbitt reaction, followed by deprotection of the hydroxyl groups and removal of the chiral auxiliary, would yield the enantiomerically enriched tetrahydroisoquinoline core.
Another powerful method is the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles. nih.gov This approach allows for the construction of the tetrahydroisoquinoline skeleton with high levels of diastereoselectivity and enantioselectivity. nih.gov The reaction proceeds under mild conditions and demonstrates a broad tolerance for different functional groups, making it a versatile tool for creating complex chiral tetrahydroisoquinolines. nih.gov
Enantioselective Catalysis in Tetrahydroisoquinoline Formation
Enantioselective catalysis offers an efficient and atom-economical route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Enzymatic Catalysis: A highly effective method for the asymmetric synthesis of 1-substituted-6,7-dihydroxytetrahydroisoquinolines is the use of norcoclaurine synthase (NCS). nih.gov This enzyme naturally catalyzes the Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. nih.gov Studies have shown that NCS exhibits a relaxed substrate specificity towards aldehydes, enabling the synthesis of various unnatural, optically active 1-substituted-1,2,3,4-tetrahydroisoquinolines. For instance, the reaction of dopamine with 3-phenylpropanal (B7769412) or butanal using an NCS from Coptis japonica yielded the corresponding 6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline and 6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline with high molar yields and excellent enantiomeric excesses (ee). nih.gov This enzymatic approach represents a green and highly stereoselective route to the core structure of the target compound.
| Aldehyde Substrate | Product | Molar Yield (%) | Enantiomeric Excess (ee, %) |
| 3-Phenylpropanal | 6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline | 86.0 | 95.3 |
| Butanal | 6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline | 99.6 | 98.0 |
Transition-Metal Catalysis: Transition-metal-catalyzed asymmetric hydrogenation of dihydroisoquinolines or isoquinolinium salts is a cornerstone of enantioselective tetrahydroisoquinoline synthesis. mdpi.com Chiral rhodium, iridium, and ruthenium complexes with chiral ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have been successfully employed. mdpi.com For example, iridium-catalyzed asymmetric transfer hydrogenation can produce racemic 6,7-dimethoxy-1-phenyl-tetrahydroisoquinoline, highlighting the importance of catalyst and substrate matching for achieving high enantioselectivity. mdpi.com The development of catalysts that are effective for the specific 6,7-dihydroxy substitution pattern is an area of active research.
Deracemization Strategies
Deracemization strategies provide a pathway to a single enantiomer from a racemic mixture, where both enantiomers are present in equal amounts. This can be achieved through chiral resolution, a process that separates the enantiomers.
A classical method of chiral resolution involves the formation of diastereomeric salts. The racemic tetrahydroisoquinoline free base is reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure free base, which can then be converted to the hydrobromide salt. While effective, this method is often laborious and the maximum theoretical yield for the desired enantiomer is 50%.
More advanced deracemization techniques, though not yet specifically reported for isoquinoline-6,7-diol, are being developed for related compounds. These can involve kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted, or dynamic kinetic resolution, which combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.
Spectroscopic and Structural Characterization Research Methodologies
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are instrumental in assigning the specific chemical environment of each atom within the isoquinoline-6,7-diol hydrobromide structure.
While specific, experimentally-derived high-resolution NMR data for this compound is not widely available in public research literature, predicted spectral data from resources such as the Human Metabolome Database (HMDB) offer valuable insights into the expected chemical shifts.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the aliphatic protons of the tetrahydroisoquinoline core. The aromatic protons are expected to appear as singlets or doublets in the downfield region, characteristic of their electron-deficient environment. The protons on the saturated heterocyclic ring would present as multiplets in the upfield region, with their specific splitting patterns providing information about their neighboring protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by identifying the chemical shifts of all carbon atoms in the molecule. The aromatic carbons would resonate at lower field strengths compared to the aliphatic carbons of the tetrahydroisoquinoline ring system. The two hydroxyl-bearing aromatic carbons (C-6 and C-7) would have characteristic chemical shifts influenced by the electron-donating oxygen atoms.
A comprehensive analysis of both ¹H and ¹³C NMR spectra, including techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure.
| Predicted ¹H NMR Data (D₂O, 100 MHz) | Predicted ¹³C NMR Data (D₂O, 100 MHz) |
| (Predicted data not available in a tabular format in search results) | (Predicted data not available in a tabular format in search results) |
| Note: The table is based on predicted data from the Human Metabolome Database (HMDB) for the free base, norsalsolinol. Experimental data for the hydrobromide salt may vary. | Note: The table is based on predicted data from the Human Metabolome Database (HMDB) for the free base, norsalsolinol. Experimental data for the hydrobromide salt may vary. |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structural features through fragmentation analysis. For this compound, MS analysis would confirm the molecular formula and provide characteristic fragmentation patterns.
The molecular formula of the free base, norsalsolinol, is C₉H₁₁NO₂. uni-regensburg.de The mass of the hydrobromide salt would be the sum of the mass of the free base and hydrobromic acid. A high-resolution mass spectrometer would be able to confirm the elemental composition with high accuracy.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed to generate ions for mass analysis. The resulting mass spectrum would display a molecular ion peak corresponding to the intact molecule (or the free base after loss of HBr). Furthermore, the fragmentation pattern would reveal characteristic losses of small molecules or radicals, providing valuable structural information. For instance, cleavage of the bonds in the tetrahydroisoquinoline ring would lead to specific fragment ions that can be used to piece together the original structure.
A GC-MS spectrum of the free base, norsalsolinol, is available in the PubChem database, which can serve as a reference for the fragmentation pattern of the core isoquinoline (B145761) structure. uni-regensburg.de
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Norsalsolinol (Free Base) | C₉H₁₁NO₂ | 165.19 |
| This compound | C₉H₁₂BrNO₂ | 246.10 |
Infrared Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure.
Key expected vibrational frequencies include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl (-OH) groups.
N-H stretching: A band in the region of 3100-3500 cm⁻¹, corresponding to the secondary amine in the tetrahydroisoquinoline ring. In the hydrobromide salt, this may appear as a broader ammonium (B1175870) (N⁺-H) stretch.
C-H stretching (aromatic): Peaks typically appearing above 3000 cm⁻¹.
C-H stretching (aliphatic): Peaks typically appearing below 3000 cm⁻¹.
C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-O stretching (phenol): A strong band in the 1200-1260 cm⁻¹ region.
C-N stretching: A band in the 1000-1250 cm⁻¹ region.
A commercial supplier, Thermo Scientific, has noted the availability of an "Authentic" infrared spectrum for 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide, confirming the utility of this technique for its identification.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction analysis would definitively confirm its molecular structure, including the stereochemistry at any chiral centers. It would also reveal the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amine groups and the bromide ion.
Currently, there is no publicly available X-ray crystal structure for this compound in the primary scientific literature or crystallographic databases. Obtaining such data would be a significant contribution to the complete structural characterization of this important compound.
Molecular Mechanisms and Interactions
Receptor Binding Studies and Ligand-Receptor Interactions
The core structure of isoquinoline-6,7-diol, a catechol moiety, is a well-established pharmacophore that confers affinity for receptors that bind endogenous catecholamines like dopamine (B1211576) and norepinephrine.
The isoquinoline-6,7-diol scaffold is structurally analogous to dopamine, suggesting a strong potential for interaction with dopamine receptors (DRs). researchgate.net Compounds featuring this core structure, particularly tetrahydroisoquinolines (THIQs), are recognized as selective D2 dopaminergic alkaloids. researchgate.net Dopamine receptors are categorized into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors. wikipedia.orgmdpi.com Activation of the D1-like family typically stimulates adenylyl cyclase, while the D2-like family inhibits this enzyme. mdpi.com
Derivatives of 6,7-dihydroxy-tetrahydroisoquinoline have been synthesized and evaluated for their activity at human dopamine receptors. researchgate.netnih.gov Depending on the specific substitutions on the isoquinoline (B145761) framework, these compounds can exhibit behaviors ranging from partial to full agonism at the D2 receptor. researchgate.netnih.gov For instance, an in silico study predicted that 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol, a related compound, modulates both D1 and D2 dopamine receptors. nih.gov This suggests that the fundamental isoquinoline-6,7-diol structure is a key determinant for dopaminergic activity.
Similar to its interaction with dopamine receptors, the catecholamine feature of isoquinoline-6,7-diol allows it to bind to adrenergic receptors (ARs), which are the primary targets for epinephrine (B1671497) and norepinephrine. mdpi.commedchemexpress.com These receptors are divided into α- and β-subtypes. medchemexpress.com Studies on related compounds have shown that the 6,7-dihydroxy-tetrahydroisoquinoline skeleton is associated with β-adrenergic receptor agonism. nih.gov The substitution pattern on this skeleton is critical; for example, replacing the catechol hydroxyl groups with chloro substituents can transform a β-adrenergic agonist into a marked antagonist. nih.gov This highlights the essential role of the 6,7-diol moiety in agonist activity at these receptors.
The binding affinity of isoquinoline derivatives for dopamine receptors can be potent, often falling within the nanomolar range. While specific data for isoquinoline-6,7-diol hydrobromide is not detailed, studies on closely related analogs provide significant insight. For example, the derivative 1-(2'-bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline demonstrated high affinity for human D2-like receptors, with a clear selectivity profile. researchgate.netnih.gov The affinity values (Kᵢ) for this compound showed a preference for the hD₄ receptor subtype, followed by hD₃ and hD₂. researchgate.netnih.gov
Table 1: Binding Affinities (Kᵢ) of a Representative 6,7-Dihydroxy-Tetrahydroisoquinoline Derivative for Human Dopamine Receptor Subtypes Data for 1-(2'-bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline. researchgate.netnih.gov
| Receptor Subtype | Binding Affinity (Kᵢ) |
|---|---|
| Human D₂ Receptor (hD₂) | Nanomolar Range |
| Human D₃ Receptor (hD₃) | Nanomolar Range |
| Human D₄ Receptor (hD₄) | Nanomolar Range |
| Selectivity Profile: hD₄R ≫ hD₃R > hD₂R |
Molecular modeling studies are instrumental in predicting how ligands like isoquinoline-6,7-diol interact with their receptor targets. The binding of catecholamines to adrenergic receptors involves key interactions within a binding pocket located between transmembrane helices (TMs) 3, 4, 5, 6, and 7. biorxiv.org For β-adrenergic receptors, residues such as Ser211, Ser212, and Ser215 on TM5 are crucial for binding. biorxiv.org The catechol hydroxyl groups of the ligand are perfectly positioned to form hydrogen bonds with these serine residues, anchoring the molecule in the orthosteric pocket.
Computational docking simulations of related 6,7-dichloro-5,8-quinolinedione derivatives with the enzyme NQO1 have identified specific interactions, including hydrogen bonds with amino acids like tyrosine (TYR126) and hydrophobic interactions with phenylalanine (PHE178). mdpi.com Similar interactions are expected for isoquinoline-6,7-diol within the binding sites of dopamine and adrenergic receptors, where the diol group engages in critical hydrogen bonding that is fundamental to receptor activation.
Enzymatic Interactions and Modulatory Effects
Beyond receptor binding, isoquinoline-6,7-diol interacts with key enzymes involved in catecholamine metabolism.
Research has demonstrated that 6,7-dihydroxy-dihydroisoquinolines, which are structurally related to isoquinoline-6,7-diol, are potent inhibitors of Catechol-O-methyltransferase (COMT). nih.gov COMT is a crucial enzyme responsible for the inactivation of catecholamine neurotransmitters and other catecholic compounds through O-methylation. nih.govnih.gov
The inhibition of COMT by these isoquinoline derivatives was found to be more effective than that of tropolone, a well-known COMT inhibitor. nih.gov The mechanism of inhibition is described as uncompetitive with the substrate. nih.gov A key finding is that these 6,7-dihydroxy-dihydroisoquinolines appear to be "nonmethylatable" inhibitors; they are not substrates for the enzyme themselves. nih.gov This property is attributed to their existence as quinoidal tautomers, which resemble pyridones or tropolones rather than true catechols, thus preventing the enzymatic transfer of a methyl group. nih.gov This potent inhibition of a major metabolic pathway for catechols highlights a significant modulatory effect of the isoquinoline-6,7-diol scaffold.
Investigation of Monoamine Oxidase (MAO) Activity Modulation
Research into isoquinoline derivatives has identified them as inhibitors of monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. rsc.org These enzymes exist in two forms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. rsc.org Inhibitors of MAO can be effective in managing various neurological disorders. rsc.org
A study comparing several dopamine-derived tetrahydroisoquinolines (TIQs) for their ability to inhibit MAO found that 6,7-dihydroxytetrahydroisoquinoline, a reduced form of isoquinoline-6,7-diol, is an effective MAO inhibitor. nih.gov In this research, salsolinol (B1200041) was found to be a less potent MAO inhibitor than 6,7-dihydroxytetrahydroisoquinoline. nih.gov Tetrahydropapaveroline, another compound tested, did not appear to inhibit MAO in the same experimental system. nih.gov
Studies on Protein Arginine Methyltransferase (PRMT) Inhibition
Protein arginine methyltransferases (PRMTs) are a family of enzymes that play significant roles in various cellular processes, including gene expression, RNA processing, and DNA damage repair. nih.govresearchgate.net The dysregulation of PRMTs has been associated with a variety of human diseases. nih.gov Despite the importance of these enzymes, based on available research, there are no specific studies investigating the inhibitory activity of this compound against any members of the PRMT family. Research on PRMT inhibitors has identified various chemical scaffolds, but none are directly analogous to isoquinoline-6,7-diol. nih.govnih.gov
Impact on Enzymes Involved in Catecholamine Metabolism
The primary enzymes involved in the metabolic breakdown of catecholamines, such as norepinephrine, are monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). The inhibitory action of isoquinoline derivatives on MAO directly impacts this pathway. By inhibiting MAO, these compounds prevent the oxidative deamination of catecholamines.
Studies on 6,7-dihydroxytetrahydroisoquinoline demonstrated that its inhibition of MAO resulted in an improved accumulation of ³H-norepinephrine, which was accompanied by a measurable decrease in ³H-deaminated catechols. nih.gov This finding confirms that the compound's interaction with MAO effectively slows the metabolic breakdown of these important neurotransmitters. nih.gov
Nucleic Acid Binding and Modulation of Genetic Processes
Intercalation with DNA and RNA Structures
The interaction between small molecules and nucleic acids is a key mechanism for many therapeutic agents. Binding can occur through several non-covalent modes, including intercalation between base pairs, groove binding, and external electrostatic interactions. sci-hub.se Planar heterocyclic compounds, a category that includes the isoquinoline core, are often capable of intercalation, where they stack between the base pairs of DNA. sci-hub.se This action can lead to structural distortions of the DNA helix and interfere with the function of DNA-binding proteins. sci-hub.se
While direct studies on the intercalation of this compound are not detailed in the available literature, related isoquinoline structures have been investigated for their DNA-binding properties. For instance, some dihydroxyisoquinoline compounds are recognized as PARP inhibitors, a class of molecules that may be prone to DNA intercalation. nus.edu.sg Furthermore, analysis of related compounds suggests that the planarity of the isoquinoline ring system is a critical factor for such interactions; saturation of the ring, as in tetrahydroisoquinoline derivatives, can reduce this planarity and potentially limit the capacity for DNA intercalation. vulcanchem.com
Influence on DNA Replication, Repair, and Transcription Mechanisms
The binding of a molecule to DNA, particularly through intercalation, can have profound effects on fundamental genetic processes. By altering the structure of the DNA template, an intercalating agent can obstruct the progression of DNA and RNA polymerases, thereby inhibiting DNA replication and gene transcription. sci-hub.se
Furthermore, interactions with enzymes central to DNA maintenance, such as topoisomerases and poly(ADP-ribose) polymerases (PARPs), represent another layer of influence. For example, indenoisoquinolines, which are structurally related, are known to poison topoisomerase I, an enzyme that manages DNA topology during replication and transcription. nih.gov Similarly, the inhibition of PARP-1, an enzyme critical for DNA repair, can disrupt cellular responses to DNA damage. bath.ac.uk While these specific activities have not been directly attributed to this compound in the available research, they illustrate the potential downstream consequences of isoquinoline-like scaffolds interacting with nucleic acids and their associated proteins.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure influences its biological activity. For isoquinoline derivatives, SAR studies have provided insights into the features that govern their interactions with various biological targets.
The substitution pattern on the isoquinoline nucleus is a critical determinant of activity. In the context of MAO inhibition, the presence and position of hydroxyl groups are significant. A direct comparison showed that 6,7-dihydroxytetrahydroisoquinoline is a more potent MAO inhibitor than salsolinol (6-hydroxy-7-methoxy-1-methyl-tetrahydroisoquinoline), indicating that the dihydroxy configuration is preferred over a hydroxy-methoxy arrangement for this specific activity. nih.gov Other analyses have shown that for some isoquinoline alkaloids, substituents at the C-7 position can greatly influence bioactivity. researchgate.net
Table of Mentioned Compounds
Positional Effects of Hydroxyl Groups and other Substituents on Biological Activity
The location of hydroxyl (-OH) groups and other substituents on the isoquinoline scaffold is a determining factor in the biological activity of this class of compounds. In the case of Isoquinoline-6,7-diol, the catechol-like arrangement of the two hydroxyl groups on the benzene (B151609) ring is of particular significance. This specific 6,7-disubstitution pattern is a common feature in many biologically active natural products and synthetic compounds.
The presence of hydroxyl groups, particularly in a catechol formation, can significantly influence a molecule's ability to form hydrogen bonds, a key interaction in ligand-receptor binding. These groups can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with amino acid residues within a protein's binding pocket. Furthermore, the electron-donating nature of hydroxyl groups can modulate the electron density of the aromatic system, which in turn affects the compound's reactivity and potential for other non-covalent interactions, such as pi-stacking.
Research on related isoquinoline derivatives highlights the importance of the substitution pattern. For instance, studies on 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown that substitutions at these positions are crucial for their activity as P-glycoprotein inhibitors. researchgate.net While these studies involve methoxy (B1213986) groups instead of hydroxyl groups, they underscore the sensitivity of biological activity to the nature and location of substituents on the isoquinoline core.
The biological activity of various isoquinoline alkaloids is also heavily influenced by the substitution pattern on the aromatic ring. For example, the inhibitory activity of certain quaternary isoquinoline alkaloids against soluble epoxide hydrolase has been shown to be dependent on the functional groups present on the A ring of the isoquinoline structure. nih.gov
To illustrate the impact of substituent positioning, the following table summarizes the effects observed in related isoquinoline derivatives.
| Compound/Derivative Class | Substituent Position(s) | Observed Effect on Biological Activity |
| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinolines | 6,7-dimethoxy | Potent inhibition of P-glycoprotein. researchgate.net |
| Quaternary Isoquinoline Alkaloids (e.g., Palmatine, Berberine) | Varied A-ring substituents | Differential inhibitory activity against soluble epoxide hydrolase. nih.gov |
| Indenoisoquinolines | Hydroxyl groups on side chains | Presence of hydroxyl groups correlates with increased bioactivity as Topoisomerase I inhibitors. mdpi.com |
Stereochemical Influence on Pharmacological Efficacy and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms and molecules, can have a profound impact on the pharmacological properties of a drug. While this compound itself is an achiral molecule as it possesses a plane of symmetry, its hydrogenated derivatives or more complex substituted analogs can be chiral and exist as enantiomers or diastereomers.
The influence of stereochemistry is well-documented for various isoquinoline-based compounds. For instance, in the case of indenoisoquinolines, which are structurally related to isoquinolines, the stereochemistry of diol-substituted side chains has been shown to be a critical determinant of their Topoisomerase I poisoning activity. mdpi.com This highlights that even subtle changes in the spatial orientation of functional groups can lead to significant differences in biological effect.
The differential activity of stereoisomers often arises from the specific interactions with their biological targets, which are themselves chiral entities such as proteins and nucleic acids. An enzyme's active site or a receptor's binding pocket is a three-dimensional space, and only one enantiomer of a chiral drug may fit optimally and elicit the desired response. The other enantiomer might have a weaker effect, no effect, or even an antagonistic or toxic effect.
While direct studies on the stereoisomers of a chiral derivative of this compound are not extensively available, the principles of stereoselectivity observed in related compounds provide a strong basis for predicting such influences.
The following table presents examples from related compound classes where stereochemistry plays a crucial role in biological activity.
| Compound Class | Stereochemical Feature | Impact on Pharmacological Efficacy and Selectivity |
| Indenoisoquinolines | Diol-substituted side chain stereochemistry | The Topoisomerase I poisoning activity is dependent on the stereochemistry of the diol. mdpi.com |
| 3-Br-Acivicin Isomers | Absolute configuration | Only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake. mdpi.com |
Impact of Ring Saturation and Substituent Patterns on Molecular Interactions
The degree of saturation of the isoquinoline ring system plays a critical role in determining the molecule's three-dimensional shape, flexibility, and ultimately, its molecular interactions. The parent isoquinoline ring is aromatic and planar. In contrast, its partially or fully saturated derivatives, such as dihydroisoquinoline or tetrahydroisoquinoline, adopt non-planar conformations.
The aromatic nature of the isoquinoline ring in this compound allows for planar interactions, such as pi-stacking with aromatic amino acid residues in a protein's binding site. The delocalized pi-electron system also influences the electronic properties of the molecule.
Saturation of the heterocyclic ring, as seen in tetrahydroisoquinoline derivatives, introduces conformational flexibility. This can allow the molecule to adopt different spatial arrangements to better fit into a binding pocket. However, the loss of aromaticity also eliminates the possibility of pi-stacking interactions involving that ring.
The following table summarizes the general impact of ring saturation on molecular interactions and biological activity based on studies of related compounds.
| Ring System | Key Structural Feature | Impact on Molecular Interactions | General Biological Activity Trend |
| Aromatic Isoquinoline | Planar, pi-electron system | Favorable for pi-stacking interactions. | Activity often relies on interactions with aromatic residues. |
| Dihydroisoquinoline | Partially saturated, non-planar | Increased conformational flexibility compared to the aromatic system. | Can allow for different binding modes. |
| Tetrahydroisoquinoline | Fully saturated, flexible non-planar conformations | High conformational flexibility, loss of aromaticity in the heterocyclic ring. | Often allows for optimal spatial arrangement for binding, but loses pi-stacking potential of the N-containing ring. |
Advanced Research Methodologies and Future Directions
Computational Chemistry and In Silico Screening for Novel Analogues
Computational tools are at the forefront of designing new molecules based on the isoquinoline-6,7-diol hydrobromide scaffold. These in silico methods allow for the prediction of molecular properties and interactions, saving time and resources in the drug discovery process.
Virtual screening and ligand-based drug design are powerful computational techniques used to identify and optimize new chemical entities. fiveable.me By analyzing the known chemical features and structures of active compounds, researchers can guide the search for new drug candidates. fiveable.me This approach encompasses various computational methods, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. fiveable.menih.gov
For instance, 3D-QSAR models can be developed to correlate the three-dimensional structures of isoquinoline (B145761) derivatives with their biological activity. nih.gov These models help in understanding which structural features are beneficial for a desired activity, thereby guiding the design of new, more potent analogues. researchgate.net The process often involves screening large virtual libraries of compounds to identify those with the highest predicted activity and best drug-like properties. nih.govresearchgate.net
| Computational Technique | Application in Isoquinoline Analogue Design |
| Virtual Screening | High-throughput screening of large compound libraries to identify potential hits. |
| Ligand-Based Drug Design | Utilizes the knowledge of active ligands to design new molecules with improved properties. fiveable.me |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. |
| 3D-QSAR | Establishes a quantitative relationship between the 3D structure and biological activity of compounds. nih.gov |
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide valuable insights into the conformational flexibility of this compound and its analogues, as well as their interactions with biological targets. mdpi.com By simulating the compound in a virtual environment, often in complex with a protein, researchers can observe its dynamic behavior and identify key interactions that are crucial for its biological effect. mdpi.com
MD simulations can help in understanding the stability of ligand-protein complexes and can reveal alternative binding modes that may not be apparent from static models. mdpi.com This information is essential for the rational design of new compounds with improved binding affinity and selectivity.
Chemical Biology Approaches for Target Identification and Validation
Identifying the specific biological targets of a compound is a critical step in understanding its mechanism of action. Chemical biology provides a range of tools to achieve this. These approaches can be broadly categorized into direct biochemical methods, genetic interaction methods, and computational inference. nih.gov
Direct biochemical methods, such as affinity purification, are often used to isolate the protein targets that bind to a small molecule of interest. nih.gov This typically involves creating a modified version of the compound that can be attached to a solid support, which is then used to "pull down" its binding partners from a cell extract. core.ac.uk Another powerful technique is the use of photo-affinity probes, which can be used to covalently label the target protein upon UV irradiation. mdpi.com
Genetic and genomic approaches leverage the power of molecular biology to identify targets by observing the effects of genetic modifications on the activity of the compound. nih.gov
Development of this compound Analogues as Research Probes
The development of analogues of this compound as research probes is a key area of focus. These probes are invaluable tools for studying biological processes. By incorporating specific functionalities, such as fluorescent tags or reactive groups for crosslinking, these analogues can be used to visualize the compound's distribution in cells, identify its binding partners, and elucidate its mechanism of action. mdpi.com The synthesis of such probes requires precise chemical modifications of the parent molecule to ensure that the introduced functionality does not significantly alter its biological activity. mdpi.com
Interdisciplinary Research Integrating Omics Technologies for Comprehensive Biological Profiling
A comprehensive understanding of the biological effects of this compound requires an interdisciplinary approach that integrates various "omics" technologies. These include genomics, proteomics, and metabolomics, which provide a global view of the changes occurring in a biological system in response to the compound.
By analyzing changes in gene expression (genomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can gain a holistic understanding of the compound's biological impact. This integrated approach can help to identify not only the primary target but also the downstream pathways and off-target effects, providing a complete biological profile of the compound.
Exploration of Novel Synthetic Pathways and Biocatalytic Transformations
The synthesis of isoquinoline derivatives is a well-established field, with several classical methods available, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. numberanalytics.compharmaguideline.com However, there is ongoing research to develop more efficient, environmentally friendly, and versatile synthetic routes. numberanalytics.com
Recent advances in this area include the use of biocatalysis, which employs enzymes to carry out specific chemical transformations. mdpi.com Enzymes like transaminases and Pictet-Spenglerases offer high stereo- and regioselectivity, which is often difficult to achieve with traditional chemical methods. mdpi.com The directed evolution of enzymes is a particularly promising approach, allowing for the creation of biocatalysts with tailored properties for specific reactions. mdpi.com Additionally, modern synthetic strategies such as photoredox catalysis and electrochemical synthesis are being explored for the synthesis of isoquinoline alkaloids. rsc.org
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Isoquinoline-6,7-diol hydrobromide?
- Methodology : Utilize high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (¹H and ¹³C NMR), and mass spectrometry (MS) for molecular weight validation. Cross-reference with pharmacopeial standards (e.g., USP/EP) to ensure traceability and compliance with regulatory guidelines .
- Key Considerations : Optimize mobile phase composition in HPLC to resolve degradation products or isomers. For NMR, deuterated solvents (e.g., D₂O or DMSO-d₆) should be selected based on compound solubility and stability .
Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?
- Methodology : Implement strict reaction condition controls (temperature, pH, and stoichiometry) and validate synthetic intermediates via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR). Use quantitative NMR (qNMR) for absolute quantification of the final product .
- Data Interpretation : Compare retention times (HPLC) and spectral fingerprints (NMR) across batches. Statistical tools like principal component analysis (PCA) can identify variability in spectral datasets .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC-UV. Assess photostability using ICH Q1B guidelines (exposure to UV/visible light) .
- Critical Parameters : Degradation products (e.g., oxidation byproducts) should be structurally elucidated using LC-MS/MS. Storage in amber glass under inert gas (N₂/Ar) is recommended for hygroscopic or light-sensitive batches .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in modulating biological targets (e.g., enzyme inhibition)?
- Experimental Design : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Pair with molecular docking simulations to identify critical interactions (e.g., hydrogen bonding with active-site residues) .
- Data Contradiction Analysis : Discrepancies between in vitro and in silico results may arise from solvent effects or protein flexibility. Validate findings using mutagenesis or competitive inhibition assays .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology : Perform meta-analysis of existing data, stratifying by experimental variables (e.g., cell lines, assay protocols). Use standardized positive controls (e.g., known enzyme inhibitors) to normalize inter-laboratory variability .
- Case Example : If one study reports potent antioxidant activity while another shows negligible effects, compare radical scavenging assays (DPPH vs. ABTS) and solvent systems (aqueous vs. organic) to identify protocol-dependent biases .
Q. How can in vivo pharmacokinetic studies be optimized for this compound?
- Experimental Design : Use radiolabeled (¹⁴C/³H) compounds for bioavailability and tissue distribution studies in animal models. Employ microdialysis for real-time monitoring of plasma and cerebrospinal fluid concentrations .
- Challenges : Address species-specific metabolism by conducting parallel studies in rodents and non-rodents. LC-MS/MS with stable isotope internal standards enhances quantification accuracy in complex matrices .
Q. What computational approaches predict the physicochemical properties of this compound derivatives?
- Methodology : Use quantitative structure-activity relationship (QSAR) models to correlate logP, pKa, and solubility with structural modifications (e.g., halogen substitution). Validate predictions with experimental solubility assays in biorelevant media (FaSSIF/FeSSIF) .
- Limitations : QSAR models may fail for novel scaffolds; hybrid approaches combining density functional theory (DFT) and machine learning improve reliability .
Methodological Resources
- Synthesis & Characterization : Refer to dihydroisoquinoline derivatives in for analogous synthetic pathways (e.g., methoxy/hydroxy group protection-deprotection strategies) .
- Safety Protocols : Follow guidelines in for handling hydrobromide salts, including PPE requirements and emergency procedures for inhalation/contact exposure .
- Data Reproducibility : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses and mitigate biases in experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
